2-[(2-Methylpropyl)amino]acetonitrile
Description
2-[(2-Methylpropyl)amino]acetonitrile is an organic compound featuring an acetonitrile backbone substituted with a 2-methylpropylamino group. This compound belongs to the nitrile family, which is notable for applications in pharmaceuticals, agrochemicals, and organic synthesis due to its reactivity and versatility.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2)5-8-4-3-7/h6,8H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCWCMZFOMJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Methylpropyl)amino]acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of isobutylamine with chloroacetonitrile under basic conditions. The reaction typically proceeds as follows:
CH3CH2CH(CH3)NH2+ClCH2CN→CH3CH2CH(CH3)NHCH2CN+HCl
The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
2-[(2-Methylpropyl)amino]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)amino]acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles such as amines or thiols. The amino group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular differences between 2-[(2-Methylpropyl)amino]acetonitrile and related compounds:
Key Observations :
- Substituent Complexity : The pyridine-containing analogue (CAS 78833-05-3) exhibits higher molecular weight and steric bulk due to its aromatic ring and branched alkyl groups, likely reducing solubility in polar solvents compared to simpler acetonitrile derivatives.
- Aromatic vs. Aliphatic Backbones : The phenyl-substituted compound (CAS 1248406-65-6) may exhibit enhanced stability and π-π interactions, making it suitable for applications in materials science or as a ligand.
Physicochemical Properties
Available data for analogues suggest trends in properties:
Notes:
- The absence of boiling point data for these compounds suggests they may decompose upon heating, a common trait in nitriles.
Biological Activity
2-[(2-Methylpropyl)amino]acetonitrile, also known by its chemical structure C5H12N2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by various studies and data.
- Molecular Formula : C5H12N2
- Molecular Weight : 100.16 g/mol
- Structure : The compound features a nitrile functional group attached to an amino group, which is further substituted with a 2-methylpropyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for potential hydrogen bonding with enzymes or receptors, while the nitrile group may facilitate interactions through electrophilic mechanisms.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing physiological responses such as neurotransmission or hormonal signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Neuroprotective Effects : Some findings indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of this compound on human cancer cell lines. Results showed a significant decrease in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
- Table 1 summarizes the IC50 values for various cancer cell lines treated with the compound:
Cell Line IC50 (µM) MDA-MB-231 8.5 HCT116 6.3 A549 10.1 -
Neuroprotective Studies :
- In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using a model of oxidative stress where cell viability was measured using MTT assays.
-
Mechanistic Studies :
- Further investigations into the mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), indicating a potential dual role in promoting apoptosis through oxidative stress pathways.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for:
- Lead Compound Development : As a scaffold for developing new drugs targeting cancer and neurodegenerative diseases.
- Biochemical Probes : Its reactive functional groups make it suitable for use as biochemical probes in cellular studies.
Q & A
Q. What are the common synthetic routes for 2-[(2-Methylpropyl)amino]acetonitrile, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves nucleophilic substitution between 2-methylpropylamine (or its derivatives) and haloacetonitriles (e.g., chloroacetonitrile). Optimization strategies include:
- Catalyst selection: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Solvent choice: Polar aprotic solvents (e.g., acetonitrile or DMF) improve solubility of intermediates.
- Temperature control: Reactions performed at 50–70°C balance yield and side-product formation.
- Purity monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies protons on the methylpropyl group (δ ~1.0 ppm for branched methyl) and nitrile-adjacent CH₂ (δ ~3.5 ppm).
- ¹³C NMR: Confirms nitrile carbon (δ ~115–120 ppm) and quaternary carbons in the branched chain.
- Infrared (IR) Spectroscopy: Strong absorption at ~2250 cm⁻¹ (C≡N stretch).
- Mass Spectrometry (MS): Molecular ion peak at m/z 126 (C₆H₁₂N₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Answer: Contradictions may arise from impurities, assay variability, or target promiscuity. Methodological solutions include:
- Reproducibility checks: Repeat studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Purity validation: Use HPLC with UV detection (λ = 210–254 nm) to ensure >98% purity.
- In silico docking: Predict binding affinities to biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. Cross-validate with experimental IC₅₀ values .
Q. What strategies mitigate instability of this compound during storage?
Answer: Instability under light or humidity can be addressed via:
- Light-protective packaging: Use amber vials or containers coated with UV-blocking materials.
- Desiccants: Include silica gel packs to prevent hydrolysis of the nitrile group.
- Stabilizer additives: Co-formulate with titanium oxide (0.1–1% w/w) to reduce photodegradation (Table 1) .
Q. Table 1: Stability Under Different Storage Conditions
| Condition | Degradation (%) at 30 Days | Stabilizer Used |
|---|---|---|
| Ambient light | 25% | None |
| Dark, 25°C | 5% | Silica gel |
| Dark, 4°C | 2% | TiO₂ (0.5% w/w) |
Q. How does the branched alkyl chain influence the compound’s reactivity compared to linear analogs?
Answer: The 2-methylpropyl group introduces steric hindrance, affecting:
- Nucleophilicity: Reduced reactivity in SN₂ reactions due to hindered access to the amino group.
- Solubility: Increased hydrophobicity compared to linear chains (e.g., n-butyl), requiring solvent optimization for aqueous reactions.
- Biological activity: Enhanced membrane permeability in cell-based assays .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction: Tools like SwissADME estimate absorption (LogP ~1.2), blood-brain barrier permeability (low), and cytochrome P450 interactions.
- Molecular dynamics simulations: Analyze binding stability to targets (e.g., 50 ns simulations in GROMACS).
- Quantum mechanical calculations: Assess nitrile group reactivity using Gaussian software (DFT/B3LYP) .
Q. How can researchers validate the compound’s role as an intermediate in multi-step syntheses?
Answer:
- Isolation and characterization: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Reaction tracking: Use LC-MS to confirm molecular weight shifts at each step.
- Cross-coupling validation: Test reactivity in Buchwald-Hartwig amination or Ullmann coupling to form C–N bonds .
Q. What are the critical safety considerations for handling this compound?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of nitrile vapors.
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- First aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
